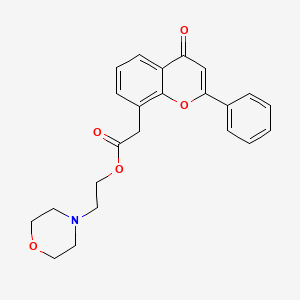
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 4-hydroxycoumarin and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and pathways that are involved in cancer cell growth and inflammation. It has also been found to modulate the expression of various genes that are involved in apoptosis and cell cycle regulation.
Biochemical And Physiological Effects
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and has minimal toxicity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to explore its potential applications in other fields, such as cardiovascular disease and diabetes.
Scientific Research Applications
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Another potential application of this compound is in the field of neuroscience. Studies have shown that it has neuroprotective properties and can protect neurons from oxidative stress and inflammation. It has also been found to improve cognitive function and memory in animal models.
properties
CAS RN |
87626-58-2 |
|---|---|
Product Name |
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
Molecular Formula |
C23H23NO5 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
InChI |
InChI=1S/C23H23NO5/c25-20-16-21(17-5-2-1-3-6-17)29-23-18(7-4-8-19(20)23)15-22(26)28-14-11-24-9-12-27-13-10-24/h1-8,16H,9-15H2 |
InChI Key |
PEIYHJNHFSCZHR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)CC2=C3C(=CC=C2)C(=O)C=C(O3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1CCOC(=O)CC2=C3C(=CC=C2)C(=O)C=C(O3)C4=CC=CC=C4 |
Other CAS RN |
87626-58-2 |
synonyms |
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



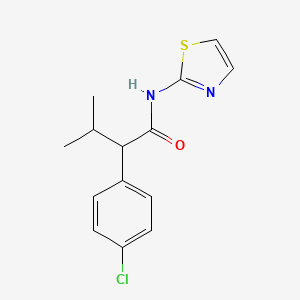
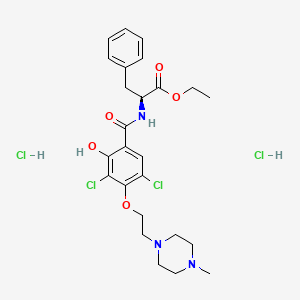
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
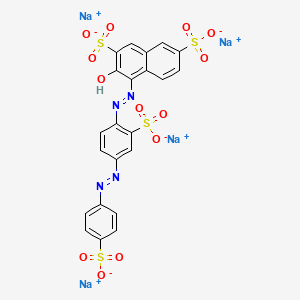
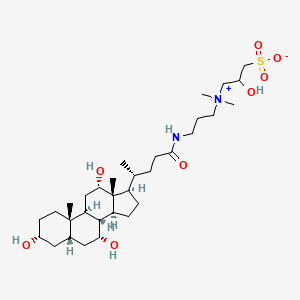
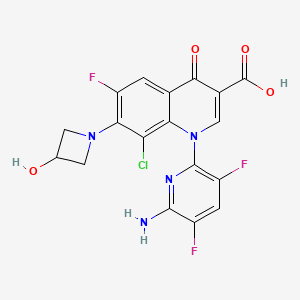
![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)
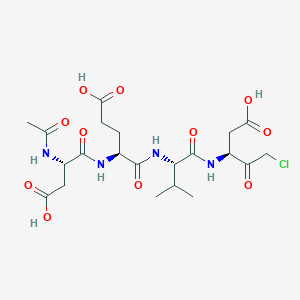
![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
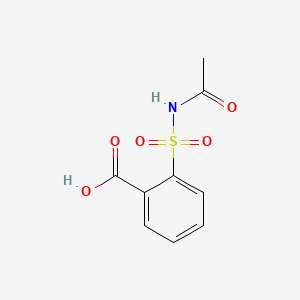
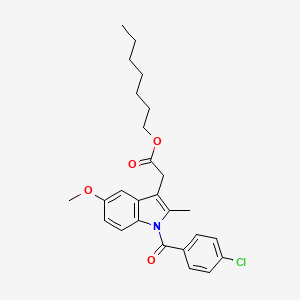
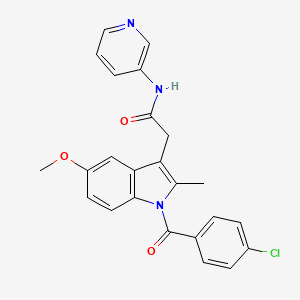
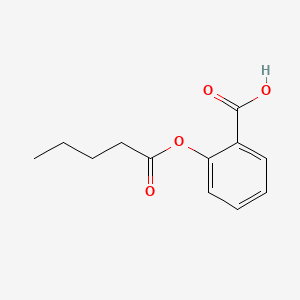
![(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid](/img/structure/B1662394.png)